N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
N-(2,5-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydro ring system. The molecule is substituted at the 4-position with a sulfanylacetamide group linked to a 2,5-dichlorophenyl moiety.
Properties
Molecular Formula |
C18H15Cl2N3OS2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H15Cl2N3OS2/c19-10-5-6-12(20)13(7-10)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24) |
InChI Key |
JKJKDYBJWKEYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C18H15Cl2N3O2S
- Molar Mass : 408.3 g/mol
- CAS Number : 634163-52-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the benzothieno-pyrimidine structure and the incorporation of the dichlorophenyl and sulfanyl groups. The synthetic pathway often includes:
- Formation of the benzothieno ring.
- Introduction of the pyrimidine moiety.
- Final acetamide formation through coupling reactions.
Biological Activity
The biological activity of N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has been investigated in various studies highlighting its potential as an anti-inflammatory and analgesic agent.
In Vitro Studies
- Cyclooxygenase Inhibition : This compound has been screened for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. It demonstrated significant inhibitory activity against COX-2 with an index of 90%, comparable to standard analgesics like diclofenac .
- Anti-inflammatory Activity : The compound showed a marked reduction in edema in animal models, with inhibition percentages reaching up to 68% within the first hour post-administration. This rapid onset suggests a potent anti-inflammatory effect .
- Serum Interleukin-1 Beta Levels : Treatment with this compound resulted in a significant decrease in serum levels of IL-1β, indicating its role in modulating inflammatory cytokines and supporting its use in inflammatory conditions .
Case Studies
A notable study involved the administration of this compound in a controlled setting where it was compared with traditional anti-inflammatory drugs. Results indicated that it not only matched but sometimes exceeded the efficacy of conventional treatments in reducing inflammation and pain associated with conditions such as arthritis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications to the benzothieno and pyrimidine moieties can enhance or diminish biological activity. For instance:
- Substitutions on the phenyl group significantly affect COX inhibition potency.
- The presence of a sulfanyl group appears crucial for maintaining high levels of biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Aromatic Moieties
The 2,5-dichlorophenyl group in the target compound distinguishes it from analogs with alternative aryl substitutions:
- The ethoxyphenyl substituent on the pyrimidine ring introduces steric bulk, which may hinder membrane permeability compared to the target compound’s simpler tetrahydrobenzothieno system .
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (C₁₃H₁₁Cl₂N₃O₂S): This analog lacks the fused benzothiophene ring, resulting in a smaller molecular footprint (MW 344.21 vs. ~500 for the target compound). The absence of the tetrahydro ring system likely reduces conformational rigidity, impacting target selectivity .
Modifications in the Heterocyclic Core
- 4-(4-Fluorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (C₁₅H₁₃FN₂OS): Replacing the sulfanylacetamide group with a fluorophenoxy moiety simplifies the structure (MW 301.0) and lowers the melting point (89–91°C vs. >200°C for the target compound), suggesting reduced thermal stability. The fluorine atom may enhance bioavailability but diminish sulfur-mediated covalent binding .
- However, the methyl group on the pyrimidine ring could sterically interfere with target binding .
Physicochemical Properties and Pharmacokinetic Implications
*Estimated based on structural analogs.
The tetrahydrobenzothieno core contributes to metabolic stability, as evidenced by similar compounds resisting first-pass oxidation .
Pharmacological Activity Trends
- Antimicrobial activity : Chlorine-substituted derivatives exhibit enhanced Gram-positive bacterial inhibition compared to methyl or methoxy analogs, attributed to increased membrane disruption .
Preparation Methods
Synthesis of the Tetrahydrobenzothieno[2,3-d]pyrimidine Core
The core structure is synthesized through cyclocondensation of 5,6,7,8-tetrahydrobenzo[4,thieno[2,3-d]pyrimidin-4(3H)-one derivatives. A typical procedure involves:
-
Cyclization of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with urea or thiourea under acidic conditions to form the pyrimidine ring.
-
Chlorination at Position 4 : The 4-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) to yield 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Example Reaction Conditions :
Thiolation and S-Alkylation
The chloro group at position 4 is displaced to introduce the sulfanyl-acetamide moiety:
-
Thiolation : Treatment with thiourea in ethanol under reflux forms the 4-mercapto intermediate.
-
S-Alkylation : Reaction of the thiolate with N-(2,5-dichlorophenyl)-2-bromoacetamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 8 h | 82 | |
| Thiolation | Thiourea, EtOH, reflux, 4 h | 68 | |
| S-Alkylation | BrCH₂C(O)NHC₆H₃Cl₂, K₂CO₃, DMF, 60°C, 6 h | 70 |
Alternative Route via Hydrazino Intermediate
Formation of 4-Hydrazino Derivative
4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine reacts with hydrazine hydrate to form 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Condensation with 2-Bromoacetamide
The hydrazino group is condensed with 2-bromoacetamide derivatives in ethanol under acidic catalysis (e.g., HCl).
Optimized Protocol :
Parallel Synthesis and Combinatorial Approaches
Aza-Wittig Reaction for Pyrimidine Ring Formation
Aza-Wittig reactions between iminophosphoranes and isocyanates generate carbodiimides, which cyclize with secondary amines to form the pyrimidine core. Subsequent functionalization introduces the sulfanyl-acetamide group.
Advantages :
Solid-Phase Synthesis
Immobilized resins enable stepwise assembly of the tetrahydrobenzothienopyrimidine core and acetamide side chain. This method facilitates high-throughput screening but requires specialized equipment.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 58–70 | >95% | High |
| Hydrazino Route | 60–65 | 90–93% | Moderate |
| Aza-Wittig Reaction | 50–55 | 88–90% | Low |
Challenges and Solutions
-
Side Reactions : Over-alkylation during S-alkylation is mitigated by using controlled stoichiometry of bromoacetamide.
-
Purification : Recrystallization from ethanol/water mixtures improves purity.
Industrial-Scale Production Considerations
While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and safety:
Q & A
Q. Methodological Approach :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms substituent integration and coupling patterns. For example, aromatic protons appear at δ 7.28–7.82 ppm, while the SCH₂ group resonates at δ 4.12 ppm .
- Elemental Analysis : Validates empirical formula (e.g., C, N, S content within ±0.3% of theoretical values) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ peaks) confirms molecular weight .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced: How can researchers resolve contradictions in spectroscopic data during synthesis?
Case Study : Discrepancies in ¹H NMR integration ratios may arise from:
- Tautomerism : The benzothienopyrimidine core can exhibit keto-enol tautomerism, altering peak splitting. Use variable-temperature NMR (VT-NMR) to identify equilibrium shifts .
- Impurity Artifacts : Byproducts from incomplete coupling (e.g., residual chloroacetamide) can skew integration. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and repurify using preparative HPLC .
Advanced: What strategies optimize yield in sulfanyl group incorporation?
Q. Experimental Design :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrimidine thiolate intermediate.
- Catalysis : Add KI (10 mol%) to facilitate SN2 displacement of chloroacetamide .
- Temperature Control : Maintain 80°C to balance reaction rate and side-product formation (e.g., oxidation of –SH to –S–S–) .
- Yield Optimization : Typical yields range from 70–85% after recrystallization .
Advanced: How is the structure-activity relationship (SAR) investigated for biological targets?
Q. Methodology :
- Functional Group Variation : Synthesize analogs with substituents on the dichlorophenyl ring (e.g., –OCH₃, –CF₃) to assess electronic effects on binding affinity .
- Biological Assays : Test inhibition of kinase targets (e.g., EGFR, VEGFR) via enzymatic assays (IC₅₀ values) and correlate with logP (calculated via HPLC) .
- Molecular Docking : Use PyMOL or AutoDock to model interactions with ATP-binding pockets, focusing on hydrogen bonds with the acetamide carbonyl and hydrophobic contacts with the benzothieno moiety .
Advanced: How do researchers address solubility challenges in biological assays?
Q. Solutions :
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation .
- Prodrug Derivatization : Introduce ionizable groups (e.g., –COOH, –NH₂) at the 5,6,7,8-tetrahydrobenzothieno position to enhance aqueous solubility .
Advanced: What analytical methods validate purity for in vivo studies?
Q. Protocol :
- HPLC-UV/HRMS : Purity >98% confirmed using a C18 column (acetonitrile/water gradient, 254 nm detection) .
- Residual Solvent Analysis : GC-MS to ensure DMF levels <500 ppm (ICH Q3C guidelines) .
- Thermogravimetric Analysis (TGA) : Verify absence of hydrate or solvent adducts .
Advanced: How are metabolic stability and toxicity profiles assessed?
Q. In Vitro Models :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate t₁/₂ .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- AMES Test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
